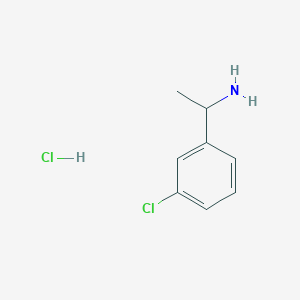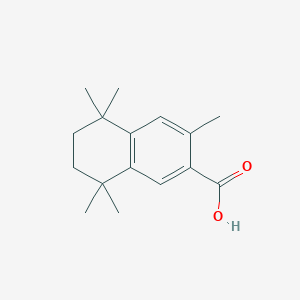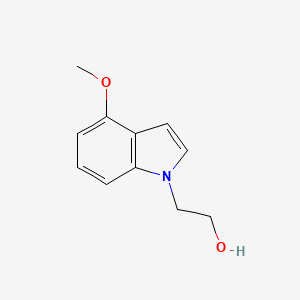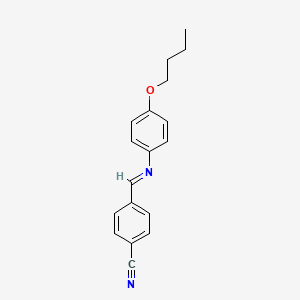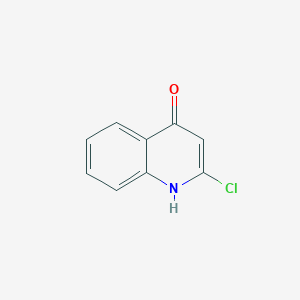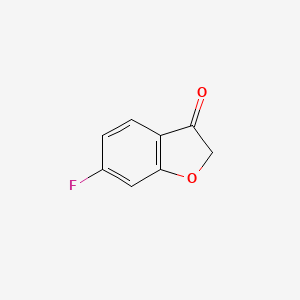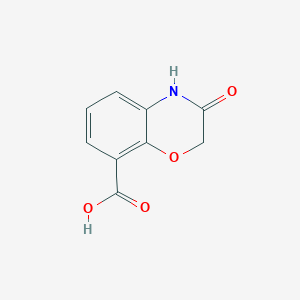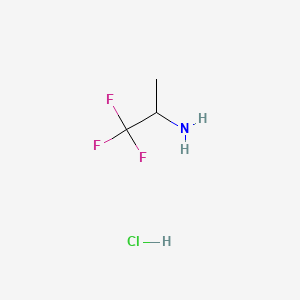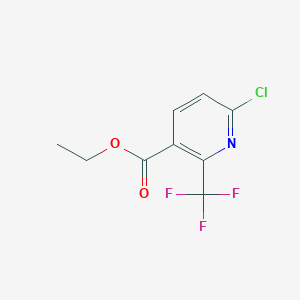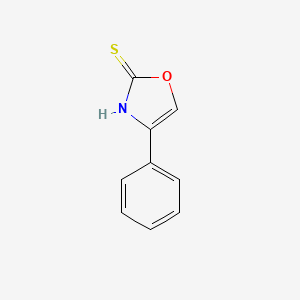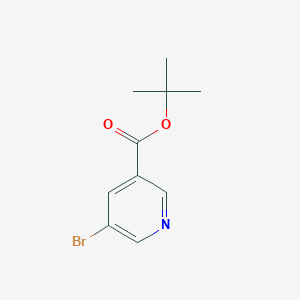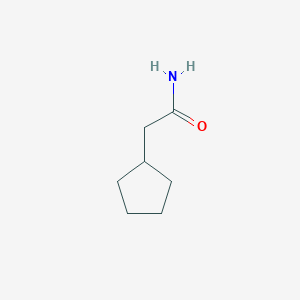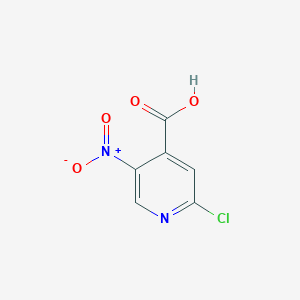
Nickel(II) chloride ethylene glycol dimethyl ether complex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) chloride ethylene glycol dimethyl ether complex, also known as Dichloro(dimethoxyethane)nickel or NiCl2 glyme, is a chemical compound with the linear formula NiCl2:CH3OCH2CH2OCH3 . It has a molecular weight of 219.72 .
Synthesis Analysis
The compound can be synthesized by refluxing nickel chloride and trimethylorthoformate in methanol for 16 hours. The resulting green gel can then be refluxed with dimethoxyethane for 16 hours to precipitate a yellow powder of nickel chloride glyme .Molecular Structure Analysis
The molecular structure of the complex is represented by the SMILES string Cl[Ni]Cl.COCCOC .Chemical Reactions Analysis
The complex can be used as a catalyst for the borylation of racemic benzylic chloride to synthesize enantioenriched benzylic boronic esters. It can also act as a promoter for the trifluoromethylation of alkyl iodides to synthesize a broad range of alkyl-CF3 compounds .Physical And Chemical Properties Analysis
The complex is a powder form and has a melting point of over 300°C . It is air-stable but reacts violently with water .科学的研究の応用
Catalysis in Ethylene Dimerization
Nickel(II) chloride ethylene glycol dimethyl ether complex is utilized in catalysis, particularly in the dimerization of ethylene. σ-Aryl nickel(II) complexes, including those with ethylene glycol dimethyl ether, catalyze the dimerization of ethylene effectively, especially when combined with additives like trifluoro boron etherate. This catalysis is selective and efficient, leading to the production of compounds such as vinyl naphthalene and butenyl-naphthalene, confirming the role of the nickel complexes in the reaction process (Maruya, Mizoroki, & Ozaki, 1972).
Structural and Chemical Properties
The chemical and physical properties of nickel(II) chloride ethylene glycol dimethyl ether complex are studied for its potential applications in various fields. Its synthesis involves refluxing nickel chloride with trimethylorthoformate in methanol, followed by treatment with dimethoxyethane to obtain a solid yellow powder form. This compound is known for its stability in air but reacts violently with water. Due to the toxic nature of nickel(II) complexes, precautions are necessary during handling and storage (Roman, 2012).
Use in Oligomerization and Polymerization
Nickel(II) chloride ethylene glycol dimethyl ether complex is also significant in oligomerization processes. This complex, when activated with agents like methylaluminoxane (MAO), shows moderate to high activities in ethylene oligomerization, with good selectivity towards specific products like 1-butene. The ligand environment and reaction parameters play crucial roles in influencing the catalytic performance and product selectivity (Ulbrich et al., 2015).
Application in Nanoparticle Synthesis
Nickel(II) chloride ethylene glycol dimethyl ether complex serves as a precursor in the synthesis of nanostructured materials. For example, it is used in the synthesis of pure magnetic metallic nickel via a microwave-assisted method, employing a mixture of ethylene glycol and ethanol as solvent and reducing agents. This process leads to the production of nickel nanoparticles with significant magnetic properties, which are valuable in various applications like catalysis and magnetic recovery (Zuliani, Balu, & Luque, 2017).
Safety And Hazards
特性
IUPAC Name |
dichloronickel;1,2-dimethoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2ClH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMNCWNTDDVHFK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.Cl[Ni]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2NiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloronickel;1,2-dimethoxyethane | |
CAS RN |
29046-78-4 |
Source


|
| Record name | dichloronickel;1,2-dimethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

